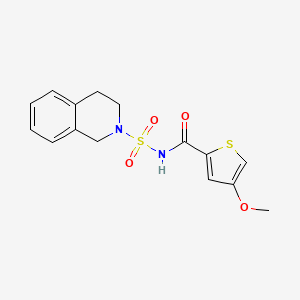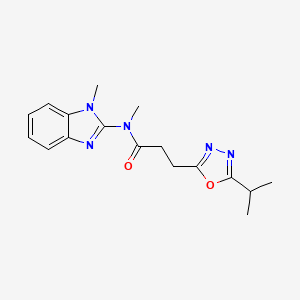![molecular formula C19H19N3O2 B6915984 N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide](/img/structure/B6915984.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide typically involves the condensation of o-phenylenediamine with various reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the oxane-2-carboxamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives, each with potential biological activities .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its potential as an antimicrobial, anticancer, and antiparasitic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways . This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Imidazole: Another heterocyclic compound with similar biological activities.
Thiazole: Shares some structural similarities and biological activities with benzimidazole.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the oxane-2-carboxamide group further enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(17-10-3-4-11-24-17)20-14-7-5-6-13(12-14)18-21-15-8-1-2-9-16(15)22-18/h1-2,5-9,12,17H,3-4,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNIAJISZZZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide](/img/structure/B6915904.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B6915907.png)
![(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915913.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-[(2-piperidin-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6915926.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B6915947.png)

![1-[(3-fluorophenyl)methyl]-N-(1-pyrimidin-2-ylpyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B6915955.png)
![N-[[5-[2-(2,4-difluorophenyl)morpholine-4-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B6915960.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone](/img/structure/B6915970.png)
![6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6915978.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B6915986.png)
![N-[3-(7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B6915994.png)
![(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B6916002.png)
